![molecular formula C14H22N2O5S B3326368 2,2-二甲基丙酰氧甲基 (2S,5R,6R)-6-氨基-3,3-二甲基-7-氧代-4-硫代-1-氮杂双环[3.2.0]庚烷-2-羧酸盐 CAS No. 25031-08-7](/img/structure/B3326368.png)

2,2-二甲基丙酰氧甲基 (2S,5R,6R)-6-氨基-3,3-二甲基-7-氧代-4-硫代-1-氮杂双环[3.2.0]庚烷-2-羧酸盐

描述

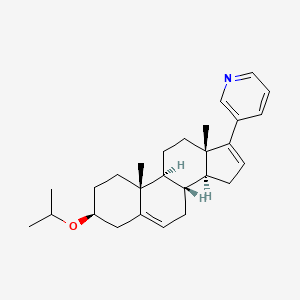

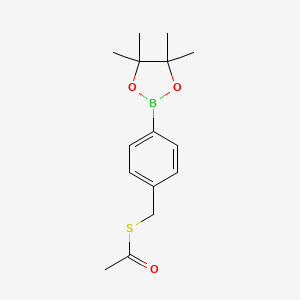

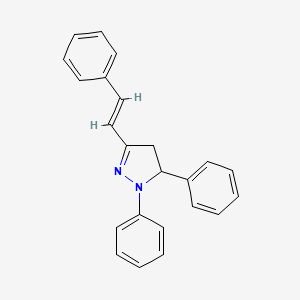

The compound “2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate” is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C21H33N3O5S .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its formula C21H33N3O5S. It has an average mass of 439.569 Da and a mono-isotopic mass of 439.214081 Da .Physical and Chemical Properties Analysis

This compound has a molecular formula of C21H33N3O5S, an average mass of 439.569 Da, and a mono-isotopic mass of 439.214081 Da .科学研究应用

化学修饰的抗癌活性

对马兜铃内酯类似物的研究(包括具有与目标结构类似的双环和羰基官能团的化学物质)表明,这些化合物的结构修饰如何能导致潜在的抗癌活性。研究人员专注于探索更好的类似物以改善活性和毒性特征,表明化学结构在开发有效的抗癌化合物中的重要性 (邓和唐,2011)。

合成中的生物质衍生化学物质

对生物质衍生化学物质(如 5-羟甲基糠醛 (HMF))的研究突出了源自天然来源的有机化合物在合成增值化学品、材料和生物燃料方面的潜力。这些发现强调了化学化合物在促进可持续和生态友好的化学过程中所具有的重要意义 (切尔尼雪夫、克拉夫琴科和阿纳尼科夫,2017)。

在有机合成中的作用

氰基吡啶支架(包括具有含氮核心和羧酸盐官能团的结构)表现出一系列生物活性,并用作各种有机合成中的中间体。这种多功能性对于开发新药和材料至关重要,展示了复杂有机分子的广泛应用潜力 (戈什等人,2015)。

木聚糖衍生物和生物聚合物

木聚糖衍生物通过化学修饰产生具有特定性质的生物聚合物醚和酯,这些性质由官能团和取代模式定制。这项研究说明了化学修饰在生产具有新颖特性的材料中的效用,用于工业和医疗应用 (佩佐尔德-韦尔克等人,2014)。

安全和危害

作用机制

Target of Action

The primary target of this compound, also known as Pivaloyloxymethyl 6-aminopenicilanate, is the bacterial cell wall. It specifically targets the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria. It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation. By inhibiting the cross-linking of peptidoglycan strands, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Similar compounds, such as pivmecillinam, are known to be well absorbed orally and broken down in the intestinal mucosa

Result of Action

The result of the compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death. This makes it effective against susceptible gram-negative organisms .

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3/t7-,8+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFSKONGWQPEC-KHQFGBGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrrolo[1,2-a]indole](/img/structure/B3326310.png)

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)

![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-iumchloride](/img/structure/B3326324.png)